Thymolphthalein monophosphate disodium salt hydrate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

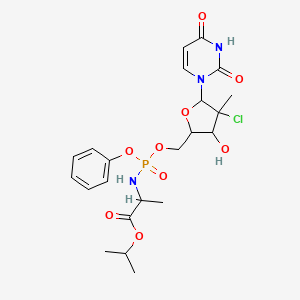

Thymolphthalein monophosphate disodium salt hydrate is a chemical compound with the empirical formula C28H29Na2O7P · xH2O and a molecular weight of 554.48 (anhydrous basis) . It is commonly used as a chromogenic substrate for the determination of acid and alkaline phosphatases, which are enzymes that play crucial roles in various biological processes .

Mecanismo De Acción

Target of Action

Thymolphthalein monophosphate disodium salt hydrate primarily targets acid phosphatase and alkaline phosphatase enzymes . These enzymes play a crucial role in the hydrolysis of phosphate esters, contributing to various biological processes such as energy metabolism and signal transduction .

Mode of Action

This compound acts as a substrate for acid phosphatase and alkaline phosphatase . During the enzymatic reaction, thymolphthalein is liberated . This liberation is conveniently measured by increasing the pH of the medium, which produces a color and also stops the hydrolysis .

Biochemical Pathways

The compound affects the biochemical pathways involving acid phosphatase and alkaline phosphatase . The liberation of thymolphthalein during the enzymatic reaction leads to changes in the pH, affecting the downstream processes that are pH-dependent .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve changes in pH due to the liberation of thymolphthalein . This change in pH can influence various cellular processes, particularly those that are pH-dependent .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the medium can affect the enzymatic reaction and the subsequent liberation of thymolphthalein . Additionally, factors such as temperature and the presence of other substances in the medium could potentially influence the compound’s action.

Análisis Bioquímico

Biochemical Properties

Thymolphthalein monophosphate disodium salt hydrate plays a significant role in biochemical reactions, particularly in the enzymatic activity of acid phosphatase and alkaline phosphatase . During the enzymatic reaction, thymolphthalein is liberated, which elevates the medium’s pH, facilitating easy detection through color production and halts hydrolysis .

Cellular Effects

The effects of this compound on cells and cellular processes are primarily related to its role as a substrate for acid phosphatase and alkaline phosphatase . The liberation of thymolphthalein during the enzymatic reaction can influence cell function, including potential impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with enzymes such as acid phosphatase and alkaline phosphatase . The compound serves as a substrate for these enzymes, and during the enzymatic reaction, thymolphthalein is released . This release of thymolphthalein can lead to changes in gene expression and enzyme activation or inhibition .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are related to its role as a substrate for enzymatic reactions . Over time, the compound is consumed in the enzymatic reaction, leading to the liberation of thymolphthalein

Metabolic Pathways

This compound is involved in the metabolic pathways related to the activity of acid phosphatase and alkaline phosphatase . The compound interacts with these enzymes, potentially affecting metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are likely related to its role as a substrate for specific enzymes

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Thymolphthalein monophosphate disodium salt hydrate involves the reaction of thymolphthalein with phosphoric acid in the presence of sodium hydroxide. The reaction typically occurs under controlled temperature and pH conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions

Thymolphthalein monophosphate disodium salt hydrate primarily undergoes hydrolysis reactions. In the presence of acid or alkaline phosphatases, the compound is hydrolyzed to release thymolphthalein, which can be detected by a color change .

Common Reagents and Conditions

Reagents: Acid phosphatase, alkaline phosphatase, sodium hydroxide, phosphoric acid.

Conditions: Controlled pH and temperature to facilitate the hydrolysis reaction.

Major Products Formed

The major product formed from the hydrolysis of this compound is thymolphthalein, which is a chromogenic compound that changes color upon pH increase .

Aplicaciones Científicas De Investigación

Thymolphthalein monophosphate disodium salt hydrate has a wide range of applications in scientific research:

Comparación Con Compuestos Similares

Similar Compounds

- Phenolphthalein monophosphate disodium salt

- Nitrophenyl phosphate disodium salt

- Bromothymol blue phosphate disodium salt

Uniqueness

Thymolphthalein monophosphate disodium salt hydrate is unique due to its high specificity and sensitivity as a chromogenic substrate for phosphatase enzymes. Unlike other similar compounds, it provides a distinct color change that is easily detectable, making it highly valuable in various analytical and diagnostic applications .

Propiedades

IUPAC Name |

disodium;[4-[1-(4-hydroxy-2-methyl-5-propan-2-ylphenyl)-3-oxo-2-benzofuran-1-yl]-5-methyl-2-propan-2-ylphenyl] phosphate;hydrate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H31O7P.2Na.H2O/c1-15(2)20-13-23(17(5)11-25(20)29)28(22-10-8-7-9-19(22)27(30)34-28)24-14-21(16(3)4)26(12-18(24)6)35-36(31,32)33;;;/h7-16,29H,1-6H3,(H2,31,32,33);;;1H2/q;2*+1;/p-2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXAAAGIFNPRCKZ-UHFFFAOYSA-L |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C2(C3=CC=CC=C3C(=O)O2)C4=CC(=C(C=C4C)OP(=O)([O-])[O-])C(C)C)C(C)C)O.O.[Na+].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H31Na2O8P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

572.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![rel-(5R,6R)-5,6-Dibromo-1,10,11,12,13,13-hexachloro-11-tricyclo[8.2.1.02,9]tridecene](/img/new.no-structure.jpg)